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Tert-butyl 2-iodopropanoate
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Overview
Description
Tert-butyl 2-iodopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functionality, with an iodine atom on the second carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-iodopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion.
Another method involves the use of tert-butyl chloroformate and 2-iodopropanoic acid in the presence of a base such as triethylamine. This method is advantageous as it avoids the formation of water, which can be beneficial for certain sensitive reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and higher yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of tert-butyl 2-hydroxypropanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form tert-butyl 2-iodopropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Tert-butyl 2-hydroxypropanoate.
Reduction: Tert-butyl 2-iodopropanol.
Oxidation: Tert-butyl 2-iodopropanoic acid.
Scientific Research Applications
Tert-butyl 2-iodopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodopropanoate involves its reactivity as an ester and the presence of the iodine atom. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromopropanoate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl 2-fluoropropanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Tert-butyl 2-iodopropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications.
Properties
CAS No. |
56905-19-2 |
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Molecular Formula |
C7H13IO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
tert-butyl 2-iodopropanoate |
InChI |
InChI=1S/C7H13IO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 |
InChI Key |
NNKTXCWMWMHUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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